

Spectroscopic Profile of Methyl 4-chloroquinazoline-7-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-chloroquinazoline-7-carboxylate

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This technical guide provides a detailed overview of the spectroscopic data for **methyl 4-chloroquinazoline-7-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of complete, experimentally-derived public data for this specific molecule, this guide combines predicted data based on established spectroscopic principles with data from closely related analogs and general experimental protocols.

Chemical Structure and Properties

IUPAC Name: **Methyl 4-chloroquinazoline-7-carboxylate** Molecular Formula: C₁₀H₇ClN₂O₂

Molecular Weight: 222.63 g/mol CAS Number: 183322-47-6

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **methyl 4-chloroquinazoline-7-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.90	s	1H	H-2
~8.50	d	1H	H-5
~8.30	dd	1H	H-6
~8.10	d	1H	H-8
3.95	s	3H	-OCH ₃

Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~165.0	C=O (ester)
~160.0	C-4
~155.0	C-8a
~152.0	C-2
~135.0	C-6
~129.0	C-5
~128.0	C-7
~122.0	C-4a
~120.0	C-8
~53.0	-OCH ₃

Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~1725	Strong	C=O stretch (ester)
~1610, 1580, 1500	Medium-Strong	C=C and C=N stretching (quinazoline ring)
~1280	Strong	C-O stretch (ester)
~850	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for Common Adducts in ESI-MS^[1]

Adduct	Predicted m/z
[M+H] ⁺	223.0269
[M+Na] ⁺	245.0088
[M+K] ⁺	260.9828
[M+NH ₄] ⁺	240.0534

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **methyl 4-chloroquinazoline-7-carboxylate**.

NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of the purified solid sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrument Setup and Data Acquisition:
 - The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
 - The spectrometer is locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - For ¹H NMR, a standard single-pulse experiment is used.
 - For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
 - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The acquired free induction decay (FID) is processed using Fourier transformation.
 - Phase and baseline corrections are applied to the resulting spectrum.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
 - Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

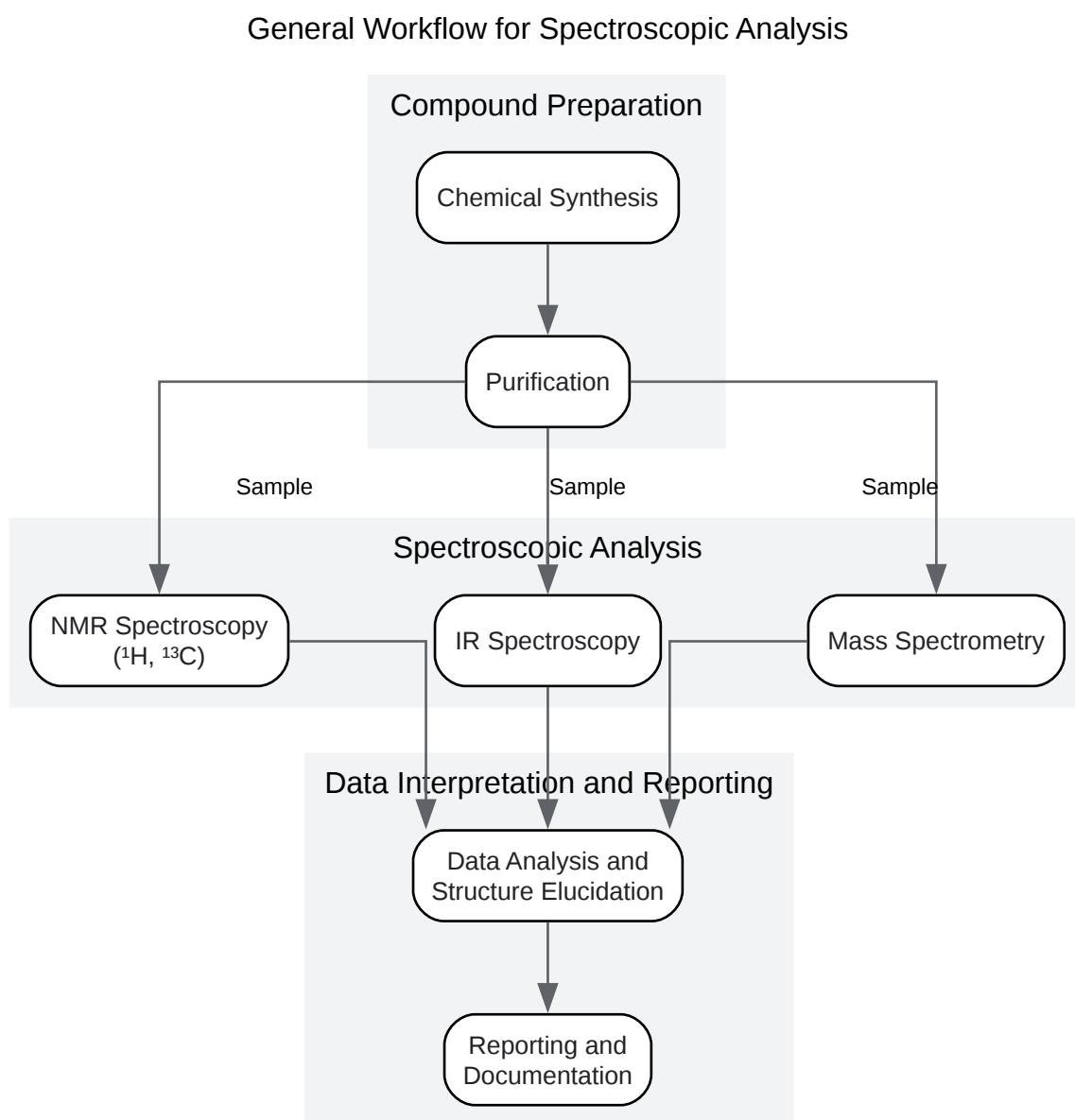
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration of around 1-10 $\mu\text{g/mL}$.
 - The solution should be free of any particulate matter; filtration may be necessary.
- Data Acquisition:
 - The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - The analysis is typically performed in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
 - The mass spectrum is recorded over a suitable m/z range.
- Data Processing:

- The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. PubChemLite - Methyl 4-chloroquinazoline-7-carboxylate (C₁₀H₇CIN₂O₂)
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